

# physicochemical properties of 2-aminobenzothiazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B172666

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Aminobenzothiazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Aminobenzothiazole** is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely owing to the versatile reactivity of the amino group and the benzothiazole ring system. Understanding the core physicochemical properties of this parent molecule is critical for the rational design of new derivatives, formulation development, and predicting its behavior in biological systems. This guide provides a detailed overview of the key physicochemical properties of **2-aminobenzothiazole**, outlines standard experimental protocols for their determination, and illustrates relevant workflows and biological interaction concepts.

## Core Physicochemical Properties

The fundamental properties of **2-aminobenzothiazole** dictate its behavior, from solubility in laboratory solvents to its potential interactions with biological targets. These properties are summarized below.

## Data Presentation: Summary of Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	136-95-8	<a href="#">[1]</a>
Appearance	White to beige or grayish powder/flakes	
Melting Point	126 - 129 °C	
Boiling Point	190-195 °C (at 0.05 Torr)	
pKa	4.48 (at 20°C)	
Water Solubility	< 0.1 g/100 mL (at 19 °C)	
Solubility (Organic)	Freely soluble in alcohol, chloroform, and diethyl ether.	

## Experimental Protocols for Property Determination

Accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. The following sections detail common protocols for key parameters of **2-aminobenzothiazole**.

### Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like **2-aminobenzothiazole**, a sharp melting range (typically 0.5-1.0°C) signifies high purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **2-aminobenzothiazole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

- **Apparatus:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

## Boiling Point Determination

Due to the high boiling point of **2-aminobenzothiazole**, determination is typically performed under reduced pressure to prevent decomposition. The micro-boiling point method is suitable when only small sample quantities are available.

Methodology: Micro-Boiling Point (Thiele Tube Method)

- **Sample Preparation:** A few drops of the liquid sample are placed into a small test tube (e.g., 6 x 50 mm). A small, inverted capillary tube (sealed at one end) is placed inside the test tube to act as a boiling stone.
- **Apparatus:** The test tube is attached to a thermometer and placed in a Thiele tube or an oil bath.
- **Heating:** The heating bath is gradually heated. Air trapped in the inverted capillary will slowly bubble out.
- **Observation:** When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed. The temperature at which the bubble stream ceases and the liquid just begins to re-enter the capillary is recorded as the boiling point.

## Solubility Determination

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The OECD Guideline for the Testing of Chemicals (OECD 105) provides standard methods.

Methodology: Flask Method (for solubilities  $> 10^{-2}$  g/L)

- **Equilibration:** An excess amount of **2-aminobenzothiazole** is added to a known volume of the solvent (e.g., water) in a flask.
- **Agitation:** The mixture is agitated at a constant temperature (e.g.,  $20 \pm 0.5$  °C) for a sufficient time to reach equilibrium (saturation). This may require preliminary tests to determine the necessary time.
- **Phase Separation:** The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- **Quantification:** The concentration of **2-aminobenzothiazole** in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

## pKa Determination

The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- **Sample Preparation:** A precise amount of **2-aminobenzothiazole** is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant with an electrolyte like KCl.
- **Calibration:** A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).
- **Titration:** The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then added in small, precise increments.
- **Data Analysis:** The pH of the solution is recorded after each addition of titrant. The data is plotted as pH versus the volume of titrant added. The inflection point of the resulting titration curve corresponds to the pKa. Multiple titrations are performed to ensure accuracy.

## Synthesis and Characterization Workflow

The synthesis of **2-aminobenzothiazole** and its derivatives is a cornerstone of many research programs. A typical experimental workflow involves synthesis, purification, and comprehensive characterization to confirm the structure and purity of the final product.

### General Synthesis of 2-Aminobenzothiazole

A common and classical method involves the oxidative cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine.

Protocol: From Aniline and Ammonium Thiocyanate

- **Reaction Setup:** Equimolar amounts of aniline and ammonium thiocyanate are dissolved in a solvent such as glacial acetic acid or ethanol.
- **Oxidative Cyclization:** A solution of bromine in the same solvent is added dropwise to the mixture while stirring, often at a controlled temperature. The reaction proceeds via the formation of a phenylthiourea intermediate, which then cyclizes.
- **Work-up:** The resulting precipitate is filtered and may be redissolved in hot water. The solution is then neutralized or made basic (e.g., with sodium bicarbonate) to precipitate the **2-aminobenzothiazole** free base.
- **Purification:** The crude product is isolated by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the pure compound.

### Structural Characterization

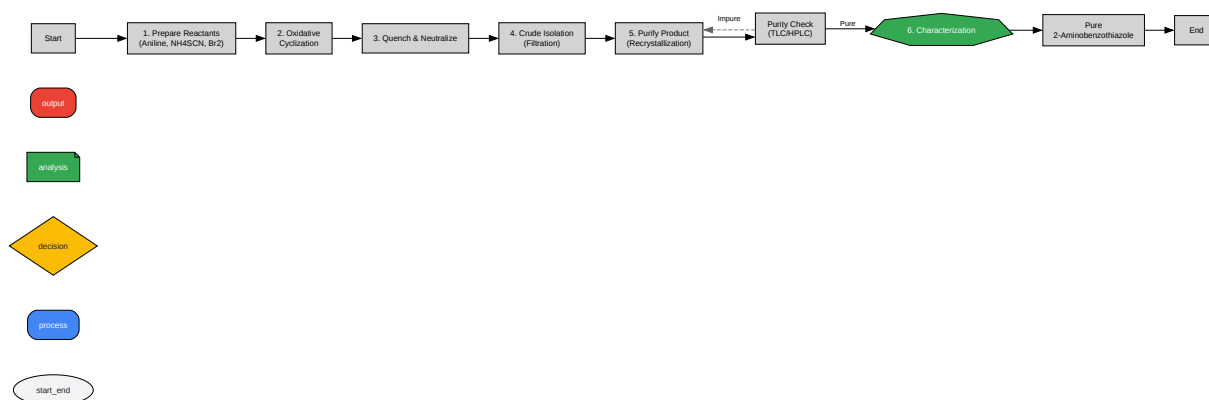
The identity and purity of synthesized **2-aminobenzothiazole** are confirmed using a suite of spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** Confirms the presence of key functional groups. Characteristic peaks for **2-aminobenzothiazole** include N-H stretching vibrations for the primary amine (around 3100-3400  $\text{cm}^{-1}$ ) and C=N stretching of the thiazole ring (around 1630  $\text{cm}^{-1}$ ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
  - $^1\text{H}$  NMR: The aromatic protons on the benzene ring typically appear as a multiplet in the  $\delta$  7.1-7.6 ppm region. The amine ( $-\text{NH}_2$ ) protons show a characteristic signal that can be exchanged with  $\text{D}_2\text{O}$ .
  - $^{13}\text{C}$  NMR: Shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
- Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

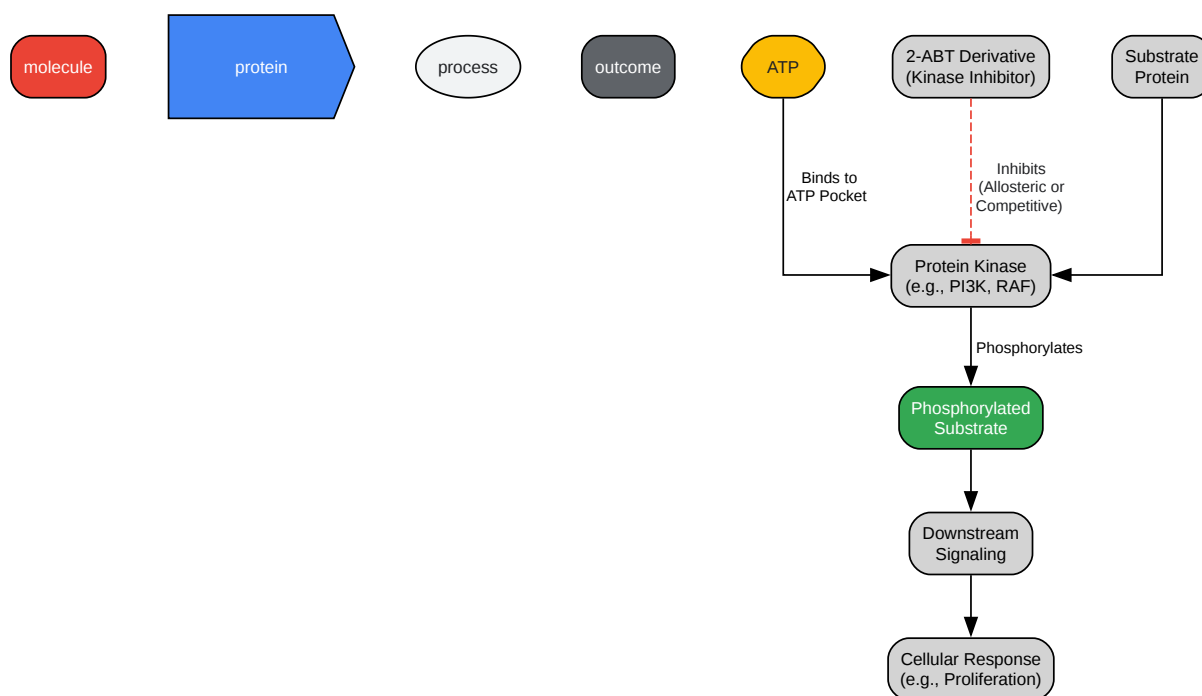
## Visualizations of Workflows and Biological Interactions

The following diagrams illustrate key processes and concepts relevant to the study and application of **2-aminobenzothiazole**.



[Click to download full resolution via product page](#)

General workflow for synthesis and characterization.



[Click to download full resolution via product page](#)

Mechanism of action for **2-aminobenzothiazole** derivatives as kinase inhibitors.

## Biological Relevance and Signaling Pathways

While **2-aminobenzothiazole** itself is primarily a building block, its derivatives are potent modulators of various biological pathways, particularly in oncology. A significant number of these derivatives function as kinase inhibitors.

**Kinase Inhibition:** Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This process is a fundamental mechanism for signal transduction, controlling cell growth, proliferation, and survival. In many cancers, kinases in pathways like the PI3K/AKT/mTOR pathway are overactive.



Derivatives of **2-aminobenzothiazole** have been designed to bind to the ATP-binding pocket or allosteric sites of specific kinases (e.g., PI3K, RAF, MET, CDK2), preventing the phosphorylation of their target substrates. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in tumor cell proliferation and survival. The **2-aminobenzothiazole** scaffold serves as a "privileged structure," providing a robust framework that can be chemically modified to achieve high affinity and selectivity for different kinase targets.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physicochemical properties of 2-aminobenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172666#physicochemical-properties-of-2-aminobenzothiazole]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)